molecular formula C13H17N3O2 B2689746 N1-cyclopropyl-N2-(4-(dimethylamino)phenyl)oxalamide CAS No. 941945-92-2

N1-cyclopropyl-N2-(4-(dimethylamino)phenyl)oxalamide

Cat. No.: B2689746
CAS No.: 941945-92-2
M. Wt: 247.298
InChI Key: WEAHLBAPZBDCQO-UHFFFAOYSA-N
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Description

N1-cyclopropyl-N2-(4-(dimethylamino)phenyl)oxalamide is an experimental small molecule of significant interest in oncology research, particularly in the study of cancer cell metabolism and the development of targeted therapies. This compound belongs to the class of oxalic acid diamides, which have emerged as a valuable scaffold in medicinal chemistry. Related oxalamide compounds have been identified as prodrugs that can be selectively activated by cytochrome P450 enzymes, such as CYP4F11, which are overexpressed in certain cancer cell lineages . This activation mechanism releases an active metabolite that potently inhibits Stearoyl-CoA Desaturase (SCD), a key enzyme in the biosynthesis of unsaturated fatty acids . Cancer cells rely on SCD activity to generate unsaturated fatty acids necessary for membrane fluidity and proliferation, especially in nutrient-poor tumor microenvironments . Inhibition of SCD starves cancer cells of these essential lipids, leading to cell death, and positions SCD as a promising molecular target for anticancer strategies . The structural features of this compound, including the cyclopropyl and dimethylaminophenyl moieties, are strategically designed to optimize its properties for targeted inhibition. Researchers can utilize this molecule as a chemical probe to investigate the role of SCD and lipid desaturation pathways in various cancer models, with the aim of overcoming the systemic toxicity associated with broad-spectrum SCD inhibitors and developing treatments with a higher therapeutic index .

Properties

IUPAC Name

N-cyclopropyl-N'-[4-(dimethylamino)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2/c1-16(2)11-7-5-10(6-8-11)15-13(18)12(17)14-9-3-4-9/h5-9H,3-4H2,1-2H3,(H,14,17)(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEAHLBAPZBDCQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=O)C(=O)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N1-cyclopropyl-N2-(4-(dimethylamino)phenyl)oxalamide typically involves the reaction of cyclopropylamine with 4-(dimethylamino)benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

N1-cyclopropyl-N2-(4-(dimethylamino)phenyl)oxalamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N1-cyclopropyl-N2-(4-(dimethylamino)phenyl)oxalamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug discovery and development.

    Industry: The compound is used in the production of polymers and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N1-cyclopropyl-N2-(4-(dimethylamino)phenyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

N1-cyclopropyl-N2-(4-(dimethylamino)phenyl)oxalamide can be compared with similar compounds such as:

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol These compounds share some structural similarities but differ in their specific functional groups and properties. The unique cyclopropyl and oxalamide groups in this compound contribute to its distinct chemical and biological activities .

Biological Activity

N1-cyclopropyl-N2-(4-(dimethylamino)phenyl)oxalamide is a compound that has garnered attention for its significant biological activities, particularly as a histone deacetylase (HDAC) inhibitor. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the oxalamide class of compounds. Its structure features a cyclopropyl group and a dimethylamino-substituted phenyl ring, which contribute to its unique reactivity and biological activity. The compound can undergo various organic reactions due to the presence of the oxamide functional group, including hydrolysis and nucleophilic substitution.

The primary mechanism by which this compound exerts its biological effects is through the inhibition of HDAC enzymes. HDAC inhibitors are known to induce cell cycle arrest and apoptosis in cancer cells, making them valuable in cancer therapy. Preliminary studies indicate that this compound may particularly affect hematological malignancies such as myelodysplastic syndromes.

Anticancer Properties

Research has demonstrated that this compound exhibits anticancer properties :

  • Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest in various cancer cell lines.
  • Apoptosis Induction : It promotes apoptosis through altered gene expression patterns associated with HDAC inhibition.

Molecular docking studies suggest effective binding to HDAC enzymes, which may lead to significant alterations in tumor growth dynamics.

Anti-inflammatory Effects

The structural characteristics of this compound also suggest potential anti-inflammatory effects . By inhibiting specific enzymes involved in inflammatory pathways, it may serve as a candidate for treating various inflammatory diseases.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructure FeaturesBiological Activity
N1-phenyl-N2-(4-(dimethylamino)phenyl)oxalamidePhenyl group instead of cyclopropylPotential HDAC inhibitor
N1-cyclobutyl-N2-(4-(dimethylamino)phenyl)oxalamideCyclobutyl ringVarying potency against cancer cells
N1-benzyl-N2-(4-(dimethylamino)phenyl)oxalamideBenzyl substituentDifferent selectivity for HDAC isoforms

This table illustrates the diversity within the oxalamide class while emphasizing the unique cyclopropyl moiety of this compound, which may contribute to its distinct biological activities and therapeutic potential.

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

  • In vitro Studies : Laboratory experiments have shown that this compound effectively inhibits HDAC activity in cultured cancer cells, leading to increased expression of tumor suppressor genes.
  • Animal Models : Preliminary animal studies have indicated reduced tumor size and improved survival rates in models treated with this compound compared to controls.

These findings highlight its potential as a therapeutic agent in oncology and warrant further investigation into its pharmacological properties .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for N1-cyclopropyl-N2-(4-(dimethylamino)phenyl)oxalamide, and what reaction conditions are critical for high yield?

  • Methodological Answer : The synthesis typically involves coupling cyclopropylamine with 4-(dimethylamino)phenyl isocyanate under anhydrous conditions. Key steps include:

  • Oxamide bond formation : Use carbodiimide-based coupling agents (e.g., EDC or DCC) in dichloromethane or DMF at 0–25°C .

  • Cyclopropane introduction : Cyclopropane rings are sensitive to steric strain; slow addition of reactants and low temperatures (e.g., 0–5°C) improve yield .

  • Critical conditions : Moisture-free environments and inert gas (N₂/Ar) purging prevent side reactions. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended.

    Reagent Role Optimal Conditions
    EDC/DCCCoupling0–25°C, anhydrous DMF
    CyclopropylamineNucleophileSlow addition, 0–5°C

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of analytical techniques:

  • NMR spectroscopy :
  • ¹H NMR : Look for cyclopropane protons (δ 0.5–1.5 ppm, multiplet) and dimethylamino group protons (δ 2.8–3.2 ppm, singlet) .
  • ¹³C NMR : Confirm carbonyl carbons (C=O, δ 165–170 ppm) and cyclopropane carbons (δ 10–15 ppm) .
  • Mass spectrometry (HRMS) : Match the molecular ion peak to the theoretical mass (C₁₃H₁₆N₄O₂: 276.12 g/mol).
  • X-ray crystallography : Resolve steric configurations, particularly the planar oxamide linkage and cyclopropane geometry .

Advanced Research Questions

Q. What strategies mitigate steric hindrance during cyclopropane ring formation in N1-cyclopropyl derivatives?

  • Methodological Answer : Steric hindrance arises from the strained cyclopropane ring. Mitigation approaches include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of bulky intermediates .
  • Temperature control : Gradual warming (0°C → room temperature) reduces ring-opening side reactions.
  • Protecting groups : Temporarily protect the dimethylamino group (e.g., as a tert-butoxycarbonyl derivative) to minimize steric clashes during cyclopropane formation .

Q. How do electronic effects of the dimethylamino group influence reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The dimethylamino group (–N(CH₃)₂) is strongly electron-donating via resonance, activating the phenyl ring for electrophilic substitution. This impacts:

  • Reactivity at the oxamide linkage : The electron-rich phenyl ring stabilizes intermediates in nucleophilic acyl substitutions, accelerating reactions with electrophiles (e.g., alkyl halides) .
  • Site selectivity : Para-substitution directs incoming electrophiles to the oxamide nitrogen due to resonance stabilization .
    • Experimental validation : Compare reaction rates with analogs lacking the dimethylamino group (e.g., unsubstituted phenyl derivatives) using kinetic studies.

Q. How to resolve contradictions in biological activity data across structurally similar oxalamides?

  • Methodological Answer : Contradictions (e.g., variable antimicrobial activity in cyclopropyl vs. cyclopentyl analogs) require systematic analysis:

  • Structure-activity relationship (SAR) : Synthesize derivatives with incremental modifications (e.g., cyclopropane vs. cyclopentane, varying substituents) .

  • Biological assays : Use standardized in vitro models (e.g., MIC assays for antimicrobial activity) with controls for cytotoxicity .

  • Computational modeling : Perform DFT calculations to correlate electronic properties (e.g., HOMO/LUMO energies) with observed activities .

    Structural Variant Key Biological Activity Hypothesized Mechanism
    Cyclopropyl derivativeModerate antimicrobialEnhanced membrane penetration
    Cyclopentyl derivativeLow activityIncreased steric bulk hinders target binding

Data Contradiction Analysis

Q. Why do different studies report conflicting yields for oxalamide derivatives?

  • Methodological Answer : Variations arise from differences in:

  • Reagent purity : Impurities in cyclopropylamine or isocyanate precursors reduce effective coupling .
  • Workup protocols : Incomplete removal of coupling agents (e.g., EDC byproducts) can inflate yield estimates. Validate via TLC or HPLC .
  • Steric vs. electronic effects : Bulky substituents (e.g., cyclopropane) may lower yields despite optimized conditions. Use kinetic monitoring (e.g., in situ IR) to identify rate-limiting steps .

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